Wortmannin-Rapamycin Conjugate
Overview
Description
Wortmannin-Rapamycin Conjugate is a compound that consists of analogs of 17-hydroxy wortmannin and rapamycin conjugated via a prodrug linker . Wortmannin is a potent inhibitor of PI3K enzymes, while rapamycin blocks mTOR Complex 1 TORC1 . Hydrolysis of the prodrug linker in vivo releases the inhibitors .
Synthesis Analysis
The synthesis of Wortmannin-Rapamycin Conjugate involves a simple and straightforward process. The methodology comprises the tagging of chemoselective functionalities to rapamycin and peptides which enables the conjugation of free peptides, without protecting the functionality of the side chain amino acids, in high yield and purity . From this methodology, free peptides containing up to 15 amino acids have been successfully conjugated .Molecular Structure Analysis
The molecular structure of Wortmannin-Rapamycin Conjugate is complex, with a molecular formula of C88H131N3O23 . It is a furan ring-opened derivative of wortmannin-rapamycin conjugate .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Wortmannin-Rapamycin Conjugate are complex and involve several steps. The methodology comprises the tagging of chemoselective functionalities to rapamycin and peptides which enables the conjugation of free peptides .Scientific Research Applications
1. Impact on Cellular Processes and Proliferation
Wortmannin and Rapamycin play significant roles in cellular signaling pathways, impacting cell growth, proliferation, and apoptosis. Studies have explored their interaction within the PI3K/Akt/mTOR signaling pathway, a crucial axis in cell survival and growth. For instance, Wortmannin has been shown to inhibit PI3K, impacting downstream signaling and cellular responses. Rapamycin, an inhibitor of mTOR, has been demonstrated to exert effects on cell proliferation and function, particularly in contexts like human pulmonary vascular cells and hepatocytes. The combination of these inhibitors can modulate cellular signaling pathways significantly, offering therapeutic potential in various cellular and disease contexts (Visner et al., 2003), (Tomiya et al., 2007).
2. Modulation of Pathways in Cancer
The Wortmannin-Rapamycin conjugate has been investigated for its role in cancer, particularly through the modulation of survival pathways and apoptotic mechanisms. Studies have shown that these compounds can affect pathways like PI3K/Akt/mTOR, crucial for cancer cell survival and proliferation. For example, Rapamycin has been observed to induce apoptosis in acute lymphoblastic leukemia cells, and its combination with Wortmannin can influence signaling cascades involved in cellular survival and apoptosis, thus providing insights into potential therapeutic strategies for cancer treatment (Avellino et al., 2005).
3. Influence on Metabolic and Cardiovascular Health
Wortmannin and Rapamycin have also been studied in the context of metabolic health and cardiovascular diseases. For instance, these compounds have been explored for their effects on obesity markers and cardiac health. Research indicates that these compounds can influence metabolic pathways and have implications on body mass index, feed intake, and fat depots, offering potential avenues for addressing metabolic disorders like obesity. In the context of cardiovascular health, their role in cardioprotection and myocardial preconditioning has been investigated, revealing their potential in mitigating cardiovascular risks and improving heart health (Jindal et al., 2011), (Kis et al., 2003).
Safety And Hazards
Wortmannin is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is fatal if swallowed, in contact with skin, or if inhaled . Chronic exposure to Rapamycin may cause susceptibility to infection, embryo toxicity, and/or metabolic disorders, reversible testicular damage, and various abnormalities in blood composition .
Future Directions
The future directions of Wortmannin-Rapamycin Conjugate research are promising. The broad range of biological activities of rapamycin has inspired interest in its target and mode of action . Efforts are being directed at enhancing the production of rapamycin and generating diverse analogs . The conjugate’s potent antitumor activities and fine water solubility suggest it could be used for cancer research .
properties
IUPAC Name |
8-O-[(1S,3aR,6E,9S,9aR,10R,11aS)-10-acetyloxy-6-[[3-(dimethylamino)propyl-methylamino]methylidene]-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-1-yl] 1-O-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] octanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H131N3O23/c1-51-28-21-20-22-29-52(2)66(106-15)46-60-35-33-57(7)88(104,114-60)82(100)83(101)91-41-26-25-30-63(91)85(103)111-67(47-64(93)53(3)43-56(6)78(97)81(108-17)77(96)55(5)42-51)54(4)44-59-34-37-65(68(45-59)107-16)110-72(94)31-23-18-19-24-32-73(95)112-70-38-36-62-74-76(69(109-58(8)92)48-86(62,70)9)87(10)71(50-105-14)113-84(102)61(75(87)80(99)79(74)98)49-90(13)40-27-39-89(11)12/h20-22,28-29,43,49,51,53-55,57,59-60,62-63,65-71,78,81,97,99,104H,18-19,23-27,30-42,44-48,50H2,1-17H3/b22-20-,28-21-,52-29-,56-43-,61-49+/t51-,53-,54-,55-,57-,59+,60+,62+,63+,65-,66+,67+,68-,69-,70+,71-,78-,81+,86+,87+,88-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMCLKAVNVFURS-GNVICUCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)CCCCCCC(=O)OC5CCC6C5(CC(C7=C6C(=O)C(=C8C7(C(OC(=O)C8=CN(C)CCCN(C)C)COC)C)O)OC(=O)C)C)C)C)O)OC)C)C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C\C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)CCCCCCC(=O)O[C@H]5CC[C@@H]6[C@@]5(C[C@H](C7=C6C(=O)C(=C\8[C@@]7([C@H](OC(=O)/C8=C/N(C)CCCN(C)C)COC)C)O)OC(=O)C)C)C)/C)O)OC)C)C)/C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H131N3O23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1599.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Wortmannin-Rapamycin Conjugate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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